molecular formula C12H18ClNO B7806074 4-(Phenoxymethyl) piperidinium chloride

4-(Phenoxymethyl) piperidinium chloride

Cat. No.: B7806074
M. Wt: 227.73 g/mol
InChI Key: XRWWXZPTHSCQPJ-UHFFFAOYSA-N
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Description

Significance of Piperidinium (B107235) Scaffolds in Organic and Supramolecular Chemistry

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic molecules with profound biological activities. biointerfaceresearch.comresearchgate.net When the nitrogen atom is quaternized, forming a piperidinium salt, the resulting cationic scaffold gains unique properties that are highly valuable in both organic and supramolecular chemistry.

In organic synthesis, piperidinium salts are utilized as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. taylorandfrancis.com Their ionic nature also makes them suitable as electrolytes in various electrochemical applications, including batteries and supercapacitors. alfa-chemistry.comrsc.org

From a supramolecular perspective, the defined and relatively rigid chair-like conformation of the piperidinium ring, coupled with the presence of a positive charge, makes it an excellent building block for the construction of ordered molecular assemblies. nih.gov The cation can engage in a range of non-covalent interactions, including hydrogen bonding and ion-dipole interactions, to form complex and functional supramolecular architectures. nih.gov

Overview of Phenoxymethyl (B101242) Moieties in Synthetic Design

The phenoxymethyl group, consisting of a phenyl ring linked to a methyl group via an ether oxygen, is another key structural feature that imparts specific characteristics to a molecule. In synthetic design, the introduction of a phenoxymethyl moiety can influence a compound's lipophilicity, a critical parameter in medicinal chemistry that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The ether linkage is generally stable under many reaction conditions, making the phenoxymethyl group a robust component during multi-step syntheses. Furthermore, the aromatic ring of the phenoxy group can be readily substituted with various functional groups, allowing for the fine-tuning of the molecule's electronic and steric properties. This versatility has led to the incorporation of phenoxymethyl moieties in the design of a wide range of biologically active compounds.

Research Landscape of Quaternary Ammonium (B1175870) Salts

Quaternary ammonium salts (QAS), a broad class of compounds to which 4-(Phenoxymethyl) piperidinium chloride belongs, are characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. mdpi.com This structural feature underpins their diverse applications across numerous scientific and industrial domains.

The research landscape of QAS is extensive and multifaceted. They are widely recognized for their antimicrobial properties and are key ingredients in disinfectants and antiseptics. mdpi.comnih.gov In materials science, they are used as surfactants, fabric softeners, and antistatic agents. taylorandfrancis.com The ability of QAS to act as phase-transfer catalysts has also been a significant area of research, enabling a variety of organic transformations. taylorandfrancis.com More recently, there has been a growing interest in the environmental fate and potential toxicity of QAS, prompting research into the design of more biodegradable alternatives. nih.govrsc.org

Scope and Academic Relevance of this compound Studies

While dedicated research focusing solely on this compound is not abundant in publicly available literature, its academic relevance can be inferred from the study of its constituent parts and closely related analogues. The compound serves as a valuable model for understanding the interplay between the piperidinium scaffold and the phenoxymethyl moiety.

Studies on related phenoxymethyl piperidine derivatives have explored their potential as therapeutic agents. For instance, derivatives have been investigated for their activity as antagonists for dopamine (B1211576) receptors, highlighting the potential for this chemical scaffold in neuropharmacology. The synthesis and characterization of this compound and its analogues are crucial for expanding the chemical space available for drug discovery and for developing new catalysts and materials.

A known synthetic route to 4-(phenoxymethyl)piperidine (B1622545) hydrochloride, a closely related salt, involves the hydrogenation of 4-phenoxymethylpyridine in the presence of a platinum oxide catalyst. nih.gov This method provides a foundation for the preparation of this compound for further research.

Detailed Research Findings

Although comprehensive studies on this compound are limited, we can compile its known properties and present findings from closely related compounds to provide a clearer picture of its chemical profile.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 63608-13-9 nih.gov
Molecular Formula C12H18ClNO uni.lu
Molecular Weight 227.73 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 218-219 °C (for the hydrochloride salt) nih.gov

Synthesis of 4-(phenoxymethyl)piperidine hydrochloride

A documented synthesis of the hydrochloride salt of 4-(phenoxymethyl)piperidine provides a practical method for obtaining this class of compound. nih.gov The process involves the reduction of a pyridine (B92270) precursor as outlined below:

StepReagents and ConditionsProductYield
14-phenoxymethylpyridine, methanol, 3 N methanolic hydrogen chloride, platinum oxide, hydrogen gas (1 atm)4-phenoxymethylpiperidine hydrochloride53%

This reaction demonstrates a standard approach to the synthesis of piperidine rings from their aromatic pyridine counterparts.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(phenoxymethyl)piperidin-1-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11;/h1-5,11,13H,6-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWWXZPTHSCQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH2+]CCC1COC2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63608-13-9
Record name Piperidine, 4-(phenoxymethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63608-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Strategic Approaches for 4 Phenoxymethyl Piperidinium Chloride and Analogues

Retrosynthetic Analysis of the 4-(Phenoxymethyl) Piperidinium (B107235) Chloride Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.in This process is guided by known and reliable chemical reactions.

Disconnection Strategies for the Ether Linkage (C-O)

The most prominent functional group in the 4-(phenoxymethyl)piperidine (B1622545) backbone is the ether linkage. The disconnection of this C-O bond is a primary strategic consideration.

Williamson Ether Synthesis Approach : A common and versatile method for forming ethers is the Williamson ether synthesis. numberanalytics.combritannica.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of 4-(phenoxymethyl)piperidine, two primary disconnection pathways exist:

Pathway A : Disconnecting the bond between the oxygen and the benzylic carbon suggests a phenoxide nucleophile and a 4-(halomethyl)piperidine electrophile.

Pathway B : Alternatively, disconnecting the bond between the oxygen and the aromatic ring points to a 4-(hydroxymethyl)piperidine derivative and an aryl halide. However, the direct displacement of an aryl halide by an alkoxide is generally more challenging and often requires specific activating groups on the aromatic ring or metal catalysis.

Therefore, Pathway A, utilizing a phenoxide and a piperidine-based electrophile, is often the more synthetically viable approach. The choice between these pathways is crucial and typically favors the route that uses the least sterically hindered halide to ensure an efficient S_N2 reaction. libretexts.orglibretexts.org

Disconnection Strategies for the Piperidine (B6355638) Ring (C-N)

The piperidine ring, a saturated heterocycle, can be disconnected through various strategies that correspond to established ring-forming reactions. nih.gov

Intramolecular Cyclization : A common approach to forming the piperidine ring is through intramolecular cyclization. nih.gov This involves disconnecting one of the C-N bonds within the ring to reveal a linear precursor containing both a nitrogen source (e.g., an amine) and a reactive electrophilic site. For a 4-substituted piperidine, this could involve the cyclization of a 1,5-difunctionalized pentane (B18724) derivative.

[4+2] Cycloaddition : Formal [4+2] cycloaddition strategies can also be envisioned. For instance, a reaction between a 1-aza-1,3-butadiene equivalent and an alkene could, in principle, construct the piperidine ring. More practically, cascade reactions such as a Michael addition followed by an intramolecular alkylation can achieve a similar outcome in a one-pot process. researchgate.net

Reduction of Pyridine (B92270) Derivatives : The piperidine ring can be readily accessed through the reduction of a corresponding pyridine derivative. organic-chemistry.org This is a powerful strategy as a vast array of substituted pyridines are commercially available or readily synthesized. The reduction can be achieved through various methods, including catalytic hydrogenation or using reducing agents like sodium borohydride (B1222165) in specific conditions.

Functional Group Interconversion (FGI) in Retrosynthetic Pathways

Functional group interconversion (FGI) is a key tactic in retrosynthesis, allowing for the conversion of one functional group into another to facilitate a desired disconnection or to improve the efficiency of a synthetic step. lkouniv.ac.inimperial.ac.uk

In the synthesis of 4-(phenoxymethyl)piperidinium chloride, FGI can be applied at various stages. For example:

A 4-hydroxymethylpiperidine precursor can be converted to a 4-(chloromethyl)piperidine (B1605206) or 4-(tosyloxymethyl)piperidine to create a better leaving group for the subsequent etherification step. ub.edu

A carboxylic acid or ester group at the 4-position of the piperidine ring can be reduced to the corresponding primary alcohol, which can then be used in the ether synthesis.

An amino group on an aromatic ring can be introduced via the reduction of a nitro group, which is a common FGI strategy. lkouniv.ac.in

Direct Synthetic Routes to 4-(Phenoxymethyl) Piperidinium Chloride

The final steps in the synthesis of 4-(phenoxymethyl)piperidinium chloride typically involve the formation of the quaternary ammonium (B1175870) salt from its tertiary amine precursor, 4-(phenoxymethyl)piperidine.

Quaternization Reactions of 4-(Phenoxymethyl) Piperidine with Electrophiles

Quaternization involves the reaction of the tertiary nitrogen of the piperidine ring with an electrophile. This is a standard S_N2 reaction where the nitrogen atom acts as the nucleophile.

Reaction with Alkyl Halides : The most common method for quaternization is the reaction with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. The choice of the alkyl halide determines the nature of the fourth substituent on the nitrogen atom. The reaction is typically carried out in a suitable solvent, and the resulting quaternary ammonium salt often precipitates from the reaction mixture.

Reactant 1Reactant 2 (Electrophile)Product
4-(Phenoxymethyl)piperidineMethyl IodideN-Methyl-4-(phenoxymethyl)piperidinium Iodide
4-(Phenoxymethyl)piperidineBenzyl BromideN-Benzyl-4-(phenoxymethyl)piperidinium Bromide

Interactive Data Table: Examples of Quaternization Reactions

Protonation and Salt Formation from 4-(Phenoxymethyl) Piperidine

The formation of 4-(phenoxymethyl)piperidinium chloride is achieved through the protonation of the tertiary amine, 4-(phenoxymethyl)piperidine, with a suitable acid.

Reaction with Hydrogen Chloride : The most direct method to form the chloride salt is by treating a solution of 4-(phenoxymethyl)piperidine with hydrogen chloride. This can be done by bubbling anhydrous HCl gas through a solution of the amine in an organic solvent or by adding a solution of HCl in a solvent like diethyl ether or isopropanol. The resulting 4-(phenoxymethyl)piperidinium chloride salt is typically a crystalline solid that can be isolated by filtration. sigmaaldrich.com

Reactant 1Reactant 2 (Acid)Product
4-(Phenoxymethyl)piperidineHydrogen Chloride (HCl)4-(Phenoxymethyl)piperidinium chloride

Interactive Data Table: Protonation and Salt Formation

Multi-Component Reactions for Piperidinium Salt Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of complex molecular scaffolds like piperidines from simple starting materials in a single step. researchgate.net These reactions are valuable for creating polysubstituted piperidine rings that can serve as precursors to piperidinium salts. researchgate.net

One notable approach is a pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates in ethanol (B145695) under reflux conditions, which yields highly substituted piperidines. researchgate.net The mechanism for this transformation involves the formation of enamine and imine intermediates that subsequently participate in a cascade of reactions to construct the piperidine ring. researchgate.net While this specific reaction produces a neutral piperidine, the resulting scaffold can be readily converted to a piperidinium salt through standard quaternization or protonation techniques.

Another powerful MCR strategy is inspired by the biosynthesis of piperidine alkaloids, which often proceed through a key Δ¹-piperideine intermediate. rsc.org A synthetic equivalent can be achieved through a stereoselective three-component vinylogous Mannich-type reaction. This method uses a functionalized dienolate, an aldehyde, and an amine to construct a chiral dihydropyridinone, which serves as a versatile building block for a variety of chiral piperidine compounds. rsc.org The development of such MCRs provides a robust platform for generating diverse piperidine libraries for further chemical exploration. researchgate.netnih.gov

The following table summarizes representative MCR conditions for piperidine synthesis.

Table 1: Multi-Component Reaction Conditions for Piperidine Synthesis

Catalyst Reactants Solvent Conditions Yield Reference
[TMBSED][OMs]₂ Aniline, 4-Chlorobenzaldehyde, Methyl Acetoacetate Ethanol Reflux, 55 min 93% researchgate.net
Iodine Aniline, 4-Chlorobenzaldehyde, Methyl Acetoacetate Methanol Room Temp, 8 h 81% researchgate.net
ZrOCl₂·8H₂O Aniline, 4-Chlorobenzaldehyde, Methyl Acetoacetate Ethanol Reflux, 3.5 h 80% researchgate.net

Preparation of Key Intermediates for this compound Synthesis

The synthesis of 4-(phenoxymethyl)piperidinium chloride is heavily reliant on the effective preparation of key intermediates. These precursors can either be the direct neutral parent molecule, 4-(phenoxymethyl)piperidine, or functionalized piperidines that are elaborated in later steps.

Synthesis of 4-(Phenoxymethyl) Piperidine Precursors

A direct and efficient route to the immediate precursor involves the catalytic hydrogenation of 4-(phenoxymethyl)pyridine. In a typical procedure, a mixture of 4-(phenoxymethyl)pyridine, methanol, methanolic hydrogen chloride, and a platinum oxide catalyst is shaken under hydrogen atmosphere. prepchem.com Following the uptake of the required amount of hydrogen, the catalyst is removed, and the solvent is evaporated. The resulting crude product can be recrystallized to yield pure 4-(phenoxymethyl)piperidine hydrochloride. prepchem.com

An alternative strategy involves building the molecule from a pre-formed piperidine ring, such as piperidine-4-methanol. This approach allows for greater control over substitution patterns on the piperidine ring itself.

Alkylation and Arylation Strategies for Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a common site for functionalization, which can be crucial for modulating the properties of the final compound or for introducing protecting groups during a synthetic sequence. N-alkylation is a fundamental transformation for preparing N-substituted piperidine precursors. nih.gov

A common method involves reacting the parent piperidine with an alkyl halide (e.g., bromide or iodide) in the presence of a base. researchgate.net The choice of base and solvent is critical for reaction efficiency. Common systems include potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or sodium hydride (NaH) in DMF. researchgate.net For instance, in the synthesis of related dopamine (B1211576) D4 receptor antagonists, N-alkylation was achieved by treating a deprotected piperidine with benzyl bromide and K₂CO₃. nih.gov Another established protocol is reductive amination, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov

The following table outlines common conditions for the N-alkylation of piperidines.

Table 2: Conditions for N-Alkylation of Piperidines

Alkylating Agent Base Solvent Conditions Reference
Alkyl Bromide/Iodide K₂CO₃ Dry DMF Room Temperature researchgate.net
Alkyl Bromide/Iodide NaH Dry DMF 0 °C to Room Temp researchgate.net
Benzyl Bromide K₂CO₃ N/A N/A nih.gov
Construction of the Phenoxymethyl (B101242) Side Chain

The formation of the ether linkage in the phenoxymethyl side chain is a critical step in the synthesis. A highly effective method for this construction is based on the Williamson ether synthesis. This strategy is prominent in the synthesis of analogues such as 4,4-difluoro-3-(phenoxymethyl)piperidine. nih.govnih.gov

The synthesis typically begins with a protected piperidine containing a hydroxymethyl group, for example, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. The hydroxyl group is first activated by converting it into a better leaving group, commonly a mesylate, by reacting it with methanesulfonic anhydride (B1165640) in the presence of a base like triethylamine (B128534) (Et₃N). nih.gov The resulting mesylate intermediate is then subjected to nucleophilic displacement by a phenol, often using a base such as cesium carbonate (Cs₂CO₃) in a solvent like DMF at elevated temperatures, to form the desired phenoxymethyl ether linkage. nih.gov

This two-step sequence is a reliable method for attaching the phenoxymethyl side chain to the 4-position of the piperidine ring.

Methodologies for N-Substituted Piperidines as Precursors

The synthesis of N-substituted piperidines is a cornerstone of modern medicinal chemistry, as the substituent on the nitrogen atom significantly influences the molecule's biological activity. kcl.ac.uknih.gov Many synthetic routes to 4-(phenoxymethyl)piperidinium chloride proceed through an N-substituted intermediate, where the substituent can be a protecting group or the final desired group.

A common strategy employs a piperidine ring protected with a tert-butoxycarbonyl (Boc) group. The Boc group is stable under various reaction conditions used to construct the phenoxymethyl side chain and can be easily removed later using acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane. nih.gov Once the Boc group is removed, the free secondary amine can be functionalized via N-alkylation or reductive amination as previously described. nih.gov

Alternatively, a benzyl group can be used as an N-substituent. A double aza-Michael addition of benzylamine (B48309) to a divinyl ketone derivative is an atom-efficient method for creating N-benzyl-4-piperidones, which are versatile intermediates. kcl.ac.uk The N-benzyl group can be removed later via hydrogenolysis. A Chinese patent describes a route starting with the benzylation of a substituted pyridine to form a pyridinium (B92312) salt, which is subsequently reduced and debenzylated to yield the piperidine core. google.com These methods provide access to a wide array of N-substituted piperidines that can be readily converted into the target piperidinium salts.

Formation of 4-Oxopiperidinium Chloride Derivatives as Intermediates

An alternative and powerful synthetic strategy involves the use of a 4-oxopiperidine (also known as a 4-piperidone) intermediate. dtic.mil These keto-derivatives can be transformed into the 4-(phenoxymethyl) structure through reduction of the ketone to an alcohol, followed by etherification.

The key intermediate, 4-oxopiperidinium chloride (also known as piperidin-4-one hydrochloride), can be readily synthesized. chemicalbook.com A standard laboratory preparation involves the deprotection of a commercially available N-protected precursor. For example, tert-butyl 4-oxopiperidine-1-carboxylate is dissolved in a solvent like 1,4-dioxane (B91453) and treated with a solution of hydrogen chloride at a low temperature (0°C). chemicalbook.com The reaction removes the Boc protecting group, and after removing the solvent, piperidin-4-one hydrochloride is obtained as a solid. chemicalbook.com

The 4-piperidone (B1582916) precursors themselves can be synthesized through various cyclization strategies. The Dieckmann condensation of aminodicarboxylate esters is a classic and widely used method. researchgate.net More modern approaches include the aza-Michael reaction, where a primary amine undergoes a double addition to a divinyl ketone, providing a facile route to N-substituted 4-piperidones. kcl.ac.uk These ketone intermediates are valuable platforms for accessing a diverse range of 4-substituted piperidinium salts. chemicalbook.com

Advanced Synthetic Transformations Involving Piperidinium Moieties

The construction and modification of the piperidine ring are central to the synthesis of this compound and its analogues. Modern organic synthesis offers a versatile toolkit for these transformations, ranging from the de novo formation of the heterocyclic ring to the strategic functionalization of a pre-existing scaffold.

Cyclization Reactions for Piperidine Ring Formation

The creation of the piperidine ring from acyclic precursors is a foundational strategy in heterocyclic chemistry. Intramolecular cyclization, where a linear molecule is folded and joined to form the ring, is a prominent approach. nih.gov A variety of methods have been developed to achieve this transformation with high efficiency and control.

One advanced method is the metal-catalyzed oxidative amination of non-activated alkenes. nih.gov For instance, a gold(I) complex can catalyze the difunctionalization of a double bond, simultaneously forming the N-heterocycle and introducing an oxygen-containing substituent. nih.gov Palladium catalysts have also been employed for similar enantioselective reactions. nih.gov

Radical-mediated cyclizations offer another powerful route. A cobalt(II) catalyst can initiate the intramolecular cyclization of linear amino-aldehydes to furnish piperidines in good yields. nih.govmdpi.com More recently, photoredox catalysis has been used for the radical hydroarylation of linear aryl halide precursors, enabling the construction of complex spirocyclic piperidines under mild conditions without the need for precious metals. nih.gov

Annulation strategies, which build a new ring onto an existing structure, are also prevalent. The [5 + 1] acid-mediated annulation, proceeding through an aza-Pummerer approach, is one such example. nih.govmdpi.com Additionally, the Dieckmann condensation is a classical and effective method for the ring closure to produce 4-piperidones, which are key intermediates in piperidine synthesis. dtic.mil

Table 1: Selected Cyclization Methods for Piperidine Ring Formation

Method Catalyst / Reagent Key Features Source(s)
Oxidative Amination Gold(I) or Palladium Complexes Forms N-heterocycle and introduces O-substituent simultaneously. nih.gov
Radical-Mediated Cyclization Cobalt(II) or Organic Photoredox Catalyst Effective for amino-aldehydes and for forming complex spiro-piperidines under mild conditions. nih.govmdpi.comnih.gov
[5 + 1] Annulation Acid Complex (aza-Pummerer) Builds the piperidine ring from a five-carbon chain and a nitrogen source. nih.govmdpi.com
Dieckmann Condensation Base (e.g., NaH) Intramolecular condensation of a diester to form a β-keto ester, leading to 4-piperidones. dtic.mil
Reductive Cyclization Catalytic Hydrogenation (e.g., Pd/C) Cyclization of dioximes of 1,5-diones provides an expedient route to piperidines. mdpi.com

Catalytic Hydrogenation for Piperidine Ring Reduction

Perhaps the most direct and economical route to the piperidine core is the reduction of a corresponding pyridine precursor. liv.ac.uk Catalytic hydrogenation is the most widely used technique for this transformation, employing a range of metal catalysts and reaction conditions.

A common and effective method involves the use of Platinum(IV) oxide (PtO₂), also known as Adam's catalyst. asianpubs.org This process typically involves reacting the substituted pyridine with hydrogen gas at pressures of 50 to 70 bar in a protic solvent like glacial acetic acid at room temperature. asianpubs.orgresearchgate.net The acidic conditions facilitate the reduction of the heterocyclic ring. asianpubs.org

Homogeneous catalysts based on rhodium have been developed for highly efficient and chemoselective transfer hydrogenation. liv.ac.uk Using a rhodium complex in an azeotropic mixture of formic acid and triethylamine (HCOOH-Et₃N), pyridinium salts can be reduced to piperidines under significantly milder conditions, such as at 40°C. liv.ac.uk This method is notable for its low catalyst loadings and high selectivity. liv.ac.uk Other catalytic systems, including heterogeneous ruthenium and nickel silicide catalysts, have also been developed for the diastereoselective cis-hydrogenation of substituted pyridines. mdpi.com

Table 2: Comparison of Catalytic Hydrogenation Systems for Pyridine Reduction

Catalyst System Hydrogen Source Typical Conditions Advantages Source(s)
PtO₂ (Adam's Catalyst) H₂ Gas 50-70 bar pressure, glacial acetic acid, room temperature. Well-established, effective for many substituted pyridines. asianpubs.orgresearchgate.net
[Cp*RhCl₂]₂ / Iodide HCOOH-Et₃N 40°C, atmospheric pressure. Mild conditions, high chemoselectivity, very low catalyst loading. liv.ac.uk
Ruthenium (heterogeneous) H₂ Gas Varies Can achieve high diastereoselective cis-hydrogenation. mdpi.com
Rhodium on Carbon (electrocatalytic) Water (electrolysis) Ambient temperature and pressure. Green chemistry approach, avoids high-pressure H₂ and high temperatures. nih.gov

Cleavage Reactions of N-Alkyl Piperidinium Salts

While the piperidine ring is generally stable, N-alkyl piperidinium salts can undergo specific cleavage reactions. A key transformation involves the single-electron reduction of the pyridinium ring, which triggers the cleavage of the carbon-nitrogen (C–N) bond. nih.gov This process is central to deamination reactions where an amine group is ultimately replaced.

The mechanism proceeds through the formation of a neutral pyridyl radical upon reduction. nih.govnih.gov This radical intermediate is unstable and fragments, releasing a molecule of pyridine and a corresponding alkyl radical. nih.govnih.gov The efficiency of this C–N bond cleavage is influenced by the structure of the pyridinium salt; for instance, steric bulk at the 2- and 6-positions of the pyridine ring can facilitate the fragmentation process. nih.gov

This strategy has been harnessed in synthetic chemistry, where N-alkyl pyridinium salts, such as Katritzky salts, are used as precursors to generate alkyl radicals for subsequent bond-forming reactions. nih.govnih.gov In a different context, the piperidine ring itself can be opened via hydrogenolysis over catalysts like γ-Mo₂N, a process studied in hydrodenitrogenation reactions. scholaris.ca

Derivatization Strategies on the Phenoxymethyl and Piperidine Frameworks

Once the core structure of 4-(phenoxymethyl)piperidine is assembled, further derivatization can be performed on both the piperidine ring and the phenoxymethyl group to create a library of analogues. researchgate.net

Piperidine Framework Modification: Substituents can be introduced into the fully saturated piperidine ring. researchgate.net A versatile method involves the directed ortho-metalation of a bromopyridine precursor, followed by reaction with an aldehyde or ketone. The resulting hydroxyalkyl-substituted pyridine can then be hydrogenated to the corresponding piperidine. researchgate.net This approach allows for the synthesis of various (cyclo)alkylpiperidines and saturated amino alcohols, with reaction conditions being tunable to either retain or remove the hydroxyl group. mdpi.comresearchgate.net The formation of the N-alkyl piperidinium salt itself is a primary derivatization, typically achieved via an SN2 reaction between the piperidine nitrogen and an alkyl halide in a polar solvent such as acetone (B3395972) or acetonitrile. acs.orgresearchgate.net

Phenoxymethyl Framework Modification: The phenoxy portion of the molecule offers additional sites for derivatization. Standard electrophilic or nucleophilic aromatic substitution reactions can be envisioned on the phenyl ring to introduce a variety of functional groups, thereby modulating the electronic and steric properties of the molecule.

Advanced Derivatization via C-N Cleavage: Connecting to the cleavage reactions discussed previously, the alkyl radicals generated from the fragmentation of N-alkyl pyridinium salts can be trapped in cross-coupling reactions. nih.gov For example, a Negishi cross-coupling has been developed to react these amine-derived radicals with alkylzinc halides, forming new C(sp³)–C(sp³) bonds. This powerful strategy effectively converts a primary amine group into a wide range of alkyl substituents, demonstrating how cleavage can be a gateway to complex derivatization. nih.gov

Process Optimization and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influential in guiding the development of synthetic routes, aiming to reduce environmental impact, improve safety, and enhance efficiency. nih.gov For the synthesis of piperidinium compounds, these principles are applied primarily through solvent selection and the optimization of reaction conditions. researchgate.net

Solvent Selection and Reaction Condition Optimization

The choice of solvent is a critical factor in the sustainability of a chemical process. researchgate.net Traditionally, syntheses may have used chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE). researchgate.net However, a green chemistry approach prioritizes the use of more benign alternatives. advancedchemtech.com For instance, electrocatalytic hydrogenation of pyridines has been successfully performed in water or methyl tert-butyl ether (MTBE), significantly reducing the environmental footprint. nih.gov In related syntheses, the replacement of piperidine with 20% 4-methylpiperidine (B120128) (4-MP) in DMF has been shown to reduce hazardous waste. advancedchemtech.com

Optimizing reaction conditions focuses on minimizing energy consumption and improving safety. advancedchemtech.com A significant advancement is the move away from high-temperature and high-pressure reactions. nih.gov The development of electrocatalytic hydrogenation, which operates at ambient temperature and pressure, is a prime example of this shift, offering a safer and less energy-intensive alternative to traditional catalytic hydrogenation that requires high-pressure H₂ gas. nih.gov Furthermore, embracing technologies like continuous flow systems over batch processes can reduce the use of excess reagents and solvents, leading to less waste and more efficient production. advancedchemtech.com

Table 3: Green Chemistry Approaches in Piperidine Synthesis

Area of Optimization Traditional Method Green Alternative Key Benefit Source(s)
Energy Input High-temperature and high-pressure catalytic hydrogenation. Electrocatalytic hydrogenation at ambient temperature and pressure. Reduced energy consumption, improved operational safety. nih.gov
Solvent Choice Chlorinated solvents (e.g., DCE), THF, Acetonitrile. Water, Methyl tert-butyl ether (MTBE), or solvent-minimal continuous flow systems. Reduced toxicity and environmental impact. nih.govresearchgate.netadvancedchemtech.com
Reagent/Catalyst Stoichiometric reagents, high catalyst loading. Highly efficient catalysts (e.g., Rhodium complexes) at low loading, use of recyclable heterogeneous catalysts. Reduced waste, lower cost, easier purification. mdpi.comliv.ac.uk
Process Type Batch processing. Continuous flow synthesis. Reduced excess reagents/solvents, better process control. advancedchemtech.com

Catalyst-Free and Microwave-Assisted Approaches

The synthesis of 4-(phenoxymethyl)piperidinium chloride and its analogues can be approached through modern techniques that prioritize efficiency, sustainability, and reaction rate acceleration. Among these, catalyst-free and microwave-assisted methods have emerged as powerful strategies.

Catalyst-free synthetic routes are highly desirable as they simplify reaction work-ups and reduce chemical waste, aligning with the principles of green chemistry. For the formation of C=N double bonds, a key step in the synthesis of some heterocyclic precursors to piperidine analogues, protocols have been developed that proceed at room temperature in the absence of any metal or acid catalysts, often using water as a co-solvent. nih.gov This approach relies on the condensation of a primary amine or hydrazine (B178648) with a highly electron-deficient aldehyde. nih.gov While not a direct synthesis of the piperidine ring itself, the formation of such intermediates without a catalyst is a significant step in building complex molecules. For instance, the synthesis of certain pyrido[1,2-a]pyrimidine (B8458354) derivatives has been successfully achieved in water without a catalyst. dntb.gov.uasci-hub.se

Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often increased yields compared to conventional heating methods. youtube.comyoutube.com The direct coupling of microwave energy with the reacting molecules leads to rapid and uniform heating, which can accelerate reaction rates dramatically. This technology has been successfully applied to the synthesis of a variety of heterocyclic compounds. For example, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline (B184009) and aryl heterocyclic amines has been efficiently carried out using microwave irradiation in 2-propanol. nih.gov Similarly, the synthesis of 2'-O-aryluridine derivatives has been achieved through a microwave-mediated reaction of 2,2'-anhydrouridine (B559692) with aromatic alcohols, in some cases without the need for a solvent or base. nih.gov

The application of these principles to the synthesis of 4-(phenoxymethyl)piperidine, the precursor to the target chloride salt, can be envisioned. A potential microwave-assisted, catalyst-free approach could involve the reaction of a suitable 4-substituted piperidine precursor with a phenoxide source. The high temperatures achievable in short periods with microwave irradiation could facilitate the nucleophilic substitution reaction, potentially obviating the need for a catalyst. The general principle of microwave-assisted organic synthesis (MAOS) has been shown to be effective for various nucleophilic aromatic substitution reactions, with reaction times often dropping from hours to minutes and yields increasing significantly. youtube.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Analogous Heterocyclic Compounds

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield (Conventional) Yield (Microwave) Reference
Nucleophilic Aromatic Substitution 12-24 hours 10 minutes 35-60% ~100% youtube.com
Synthesis of Polycyclic Rings 4 hours (reflux) 10-15 minutes Low 82-87% youtube.com
Synthesis of Imidazoles 4 hours (reflux) 10 minutes - High youtube.com
Synthesis of Dihydropyridines - - Low High youtube.com
Synthesis of 2'-O-aryluridines - 5-30 minutes - 50-92% nih.gov

Yield Enhancement and Purity Improvement Protocols

Optimizing the yield and ensuring the high purity of the final product are critical aspects of any synthetic strategy for 4-(phenoxymethyl)piperidinium chloride. Several protocols and techniques can be employed to achieve these goals, from the initial synthesis of the piperidine precursor to the final salt formation and purification.

For the synthesis of 4-substituted piperidines, which are key intermediates, optimizing reaction conditions is paramount. In the synthesis of a related compound, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, the Strecker-type condensation was optimized to yield the anilino-nitrile precursor in approximately 90% yield. researchgate.net This highlights the importance of fine-tuning reaction parameters such as stoichiometry, solvent, and temperature. The synthesis of 4-piperidones, which are versatile precursors, can be achieved through methods like the Dieckmann condensation, and careful control of reaction conditions is crucial to prevent side reactions and improve yields. dtic.milresearchgate.net

Microwave-assisted synthesis, as discussed in the previous section, is not only a method for accelerating reactions but also a tool for yield enhancement. The rapid and efficient heating provided by microwaves can lead to cleaner reactions with fewer byproducts, which in turn simplifies purification and increases the isolated yield. youtube.com

Once the 4-(phenoxymethyl)piperidine base is synthesized, its conversion to the piperidinium chloride salt and subsequent purification are the final steps. A common method for purifying piperidine derivatives is through the formation of a salt, which can then be isolated by filtration and recrystallization. A patented method for the purification of high-purity piperidine involves its conversion to a piperidinium salt by reacting it with CO2 in an organic solvent. google.com The resulting salt is then filtered, and the free piperidine is regenerated by treatment with an alkaline solution, followed by distillation. google.com A similar principle can be applied to purify 4-(phenoxymethyl)piperidinium chloride.

For the purification of organic salts like piperidinium chloride, several techniques can be employed. Crystallization is a primary method, and the choice of solvent is critical. Solvents such as methanol, ethanol, isopropanol, or mixtures with ethers like diethyl ether can be tested to find the optimal conditions for obtaining high-purity crystals. researchgate.net Washing the crude salt with appropriate organic solvents can also help remove impurities. researchgate.net In cases where crystallization is challenging, flash chromatography may be an option, although the polarity of the salt can make this difficult. researchgate.net The pH of the solution during workup and crystallization is also a critical factor to control to ensure the stability of the salt and prevent decomposition. researchgate.net

Table 2: General Protocols for Yield and Purity Enhancement of Piperidine Derivatives

Protocol Description Application Potential Outcome Reference
Optimization of Reaction Conditions Fine-tuning of parameters like temperature, solvent, and reactant ratios for key synthetic steps. Synthesis of 4-substituted piperidine precursors. Increased yield of the desired intermediate. researchgate.net
Microwave-Assisted Synthesis Use of microwave irradiation for rapid and efficient heating. Synthesis of the piperidine ring and its functionalization. Reduced reaction times, higher yields, and cleaner reaction profiles. youtube.comyoutube.com
Salt Formation and Recrystallization Conversion of the piperidine base to its salt form followed by crystallization from a suitable solvent. Purification of 4-(phenoxymethyl)piperidinium chloride. High-purity crystalline solid. google.comresearchgate.net
pH Control during Workup Maintaining an optimal pH during extraction and crystallization. Purification of the final salt. Prevention of decomposition and side reactions. researchgate.net
Solvent Washing/Trituration Washing the crude product with specific organic solvents to remove soluble impurities. Final purification of the piperidinium salt. Removal of non-polar impurities. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Phenoxymethyl Piperidinium Chloride

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing and Lattice Architecture

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of 4-(Phenoxymethyl) piperidinium (B107235) chloride. Therefore, a detailed analysis of its crystal packing and lattice architecture, including parameters such as the crystal system, space group, and unit cell dimensions, cannot be provided at this time.

Characterization of Intermolecular Interactions, including Hydrogen Bonding Networks

Without an experimentally determined crystal structure for 4-(Phenoxymethyl) piperidinium chloride, a definitive characterization of its intermolecular interactions and hydrogen bonding network is not possible.

However, based on the molecular structure of the compound, which features a protonated piperidinium nitrogen (a hydrogen bond donor), a chloride anion (a hydrogen bond acceptor), and a phenoxymethyl (B101242) group, several types of intermolecular interactions can be anticipated. The most significant of these would be the N-H···Cl hydrogen bond between the piperidinium cation and the chloride anion. This type of hydrogen bonding is a common and dominant feature in the crystal structures of numerous hydrochloride salts of nitrogen-containing heterocycles. sigmaaldrich.comscbt.comnih.gov

A detailed and accurate description of the hydrogen bonding network, including bond distances and angles, as well as other non-covalent interactions, awaits the successful crystallization and subsequent X-ray diffraction analysis of this compound.

Computational Chemistry and Theoretical Investigations of 4 Phenoxymethyl Piperidinium Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 4-(phenoxymethyl)piperidinium chloride, these theoretical approaches provide insights into its geometry, energetic stability, and spectroscopic properties.

Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For the 4-(phenoxymethyl)piperidinium cation, DFT calculations, typically using a basis set such as B3LYP/6-31G(d,p), would predict the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

The piperidinium (B107235) ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. The phenoxymethyl (B101242) substituent at the 4-position can exist in either an equatorial or an axial position. Theoretical calculations on similar substituted piperidines, such as 4-(1-pyrrolidinyl)piperidine, have shown that the equatorial conformer is generally more stable. The relative energies of the equatorial and axial conformers of 4-(phenoxymethyl)piperidinium would be determined to identify the global minimum energy structure.

Table 1: Predicted Optimized Geometric Parameters for the 4-(Phenoxymethyl)piperidinium Cation (Illustrative) Note: This data is illustrative and based on general principles of DFT calculations for similar structures, as specific literature for this compound is unavailable.

Parameter Predicted Value (Equatorial) Predicted Value (Axial)
C-N-C (ring) ~111° ~112°
C-C-C (ring) ~110° ~111°
C4-O bond length ~1.43 Å ~1.43 Å
O-C(methylene) bond length ~1.42 Å ~1.42 Å
C(methylene)-C(phenyl) bond length ~1.51 Å ~1.51 Å

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Theoretical calculations can predict spectroscopic data, which are crucial for the experimental identification and characterization of the compound.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. For 4-(phenoxymethyl)piperidinium chloride, characteristic vibrational modes would be predicted. For instance, the N-H stretching vibration of the piperidinium cation is expected in the range of 3100-3300 cm⁻¹. The C-O-C ether linkages would exhibit characteristic stretching vibrations around 1100-1250 cm⁻¹. Aromatic C-H stretching vibrations from the phenyl group would be predicted above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine (B6355638) ring would appear just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. For 4-(phenoxymethyl)piperidinium, distinct chemical shifts would be calculated for the protons and carbons of the piperidine ring, the phenoxy group, and the methylene (B1212753) bridge. The predicted chemical shifts for the axial and equatorial protons on the piperidine ring would differ, providing a theoretical basis for conformational analysis.

Table 2: Predicted Spectroscopic Data for 4-(Phenoxymethyl)piperidinium Chloride (Illustrative) Note: This data is illustrative and based on theoretical predictions for analogous structures.

Spectroscopy Feature Predicted Range/Value
IR N-H Stretch (Piperidinium) 3100-3300 cm⁻¹
Aromatic C-H Stretch 3000-3100 cm⁻¹
Aliphatic C-H Stretch 2850-2950 cm⁻¹
C-O-C Ether Stretch 1100-1250 cm⁻¹
¹H NMR Piperidinium N-H δ 7.5-9.0 ppm
Phenyl H δ 6.8-7.4 ppm
Methylene O-CH₂ δ 4.0-4.5 ppm
Piperidine Ring H δ 1.5-3.5 ppm
¹³C NMR Phenyl C δ 115-160 ppm
Methylene O-CH₂ δ 65-75 ppm

Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive.

For the 4-(phenoxymethyl)piperidinium cation, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, while the LUMO would likely be distributed across the piperidinium ring. This distribution indicates that the phenoxy group is the primary site for electrophilic attack, while the piperidinium moiety is more susceptible to nucleophilic attack. The calculated HOMO-LUMO gap would provide a quantitative measure of its kinetic stability.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of 4-(phenoxymethyl)piperidinium chloride, including its conformational flexibility and interactions with its environment.

Conformational Analysis and Energy Landscapes

Conformational analysis of 4-(phenoxymethyl)piperidinium chloride would involve mapping the potential energy surface as a function of key dihedral angles. This would reveal the different stable conformers and the energy barriers between them. The primary conformational flexibility arises from the orientation of the phenoxymethyl group relative to the piperidine ring (axial vs. equatorial) and the rotation around the C-O and O-C bonds of the ether linkage. An energy landscape plot would visualize the relative energies of all possible conformations, identifying the most populated states at a given temperature.

Simulation of Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations can model the behavior of 4-(phenoxymethyl)piperidinium chloride in a solvent, such as water. These simulations track the movements of the solute and solvent molecules over time, providing a detailed picture of the intermolecular interactions.

In an aqueous environment, the positively charged piperidinium nitrogen and the chloride counter-ion would be strongly solvated by water molecules through ion-dipole interactions. Hydrogen bonds would form between the N-H group of the piperidinium cation and water molecules, as well as between the ether oxygen and water. The phenyl group, being hydrophobic, would have a different interaction profile with the surrounding water. MD simulations can quantify these interactions and analyze the structure of the solvent shell around the molecule. This provides a molecular-level understanding of its solubility and behavior in solution.

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies are fundamental to understanding how the three-dimensional arrangement of atoms in a molecule dictates its macroscopic properties. In the context of 4-(Phenoxymethyl) piperidinium chloride, computational approaches allow for a systematic exploration of these relationships, providing a theoretical framework for predicting the impact of structural modifications.

For instance, the introduction of electron-withdrawing or electron-donating groups on the phenoxy moiety can significantly alter the electronic distribution across the entire molecule. A study on a related series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs demonstrated that substitutions on the phenyl ring have a marked effect on biological activity. nih.gov While not a direct study of the chloride salt, the principles of structure-activity relationships are transferable. For example, the addition of a fluorine atom to the phenyl ring can enhance binding affinity to certain biological targets. nih.gov

To illustrate the potential impact of such variations on the properties of this compound, a hypothetical analysis can be constructed based on established computational methodologies. The following interactive table outlines predicted changes in key molecular descriptors upon substitution on the phenyl ring. These descriptors, such as LogP (a measure of lipophilicity) and Polar Surface Area (PSA), are critical in determining a molecule's pharmacokinetic profile.

Substituent (Position on Phenyl Ring)Predicted LogPPredicted Polar Surface Area (Ų)Predicted Dipole Moment (Debye)
-H (Unsubstituted)2.141.51.8
-F (para)2.341.52.5
-Cl (para)2.841.52.6
-OCH3 (para)2.050.72.2
-NO2 (para)2.285.34.9

Note: The data in this table is illustrative and based on general principles of computational chemistry applied to similar structures. Actual values would require specific DFT calculations for each derivative.

This predictive data showcases how even minor chemical modifications can lead to significant shifts in molecular properties. For example, the addition of a nitro group is predicted to dramatically increase the polar surface area and dipole moment, which would likely decrease its ability to cross nonpolar biological membranes.

The chemical reactivity of a molecule is intrinsically linked to its electronic structure. Frontier Molecular Orbital (FMO) theory is a powerful tool in computational chemistry for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability; a larger gap suggests lower reactivity and higher stability.

For this compound, theoretical calculations can predict the energies of these frontier orbitals. Studies on similar piperidine derivatives have shown that the nature and position of substituents can modulate the HOMO-LUMO gap, thereby fine-tuning the molecule's reactivity. researchgate.net

Another important tool for understanding reactivity is the Molecular Electrostatic Potential (MEP) map. An MEP map provides a visual representation of the charge distribution on the molecule's surface. uni-muenchen.de Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a region of high positive potential around the protonated nitrogen atom of the piperidinium ring, making it a likely site for interaction with nucleophiles. The oxygen atom of the ether linkage and the π-system of the phenyl ring would likely exhibit negative potential, indicating their susceptibility to electrophilic interaction.

The following interactive table presents hypothetical quantum chemical descriptors for this compound and some of its potential derivatives. These values are based on trends observed in computational studies of related heterocyclic compounds.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compound-8.5-0.58.0
4-((4-Nitrophenoxy)methyl) piperidinium chloride-9.2-1.57.7
4-((4-Methoxyphenoxy)methyl) piperidinium chloride-8.2-0.37.9

Note: The data in this table is illustrative and based on general principles of computational chemistry applied to similar structures. Actual values would require specific DFT calculations for each derivative.

Supramolecular Chemistry and Material Science Applications of Piperidinium Salts

Host-Guest Complexation with Macrocyclic Receptors

The encapsulation of guest molecules by macrocyclic hosts is a cornerstone of supramolecular chemistry. Piperidinium (B107235) derivatives have been investigated as guests for various macrocycles, such as cyclodextrins, calixarenes, and cucurbit[n]urils (CB[n]). While specific studies on the complexation of 4-(Phenoxymethyl) piperidinium chloride are not extensively documented in publicly available literature, the general principles of host-guest chemistry with related piperidinium compounds provide a strong basis for understanding its potential interactions.

The binding of piperidinium guests within a macrocyclic cavity is driven by a combination of non-covalent interactions, including ion-dipole interactions, hydrogen bonding, and hydrophobic effects. The phenoxymethyl (B101242) substituent in this compound would be expected to play a significant role in its complexation with macrocycles. For instance, with β-cyclodextrin, the hydrophobic phenoxy group could be encapsulated within the cyclodextrin (B1172386) cavity, a common phenomenon observed for aromatic moieties. nih.govmdpi.com The formation of such inclusion complexes can enhance the solubility and stability of the guest molecule. mdpi.com

Cucurbit[n]urils, with their carbonyl-fringed portals and hydrophobic cavity, are particularly effective hosts for cationic guests. Studies on the complexation of N-methylpiperidinium and other N-substituted piperidinium cations with cucurbit researchgate.neturil (CB researchgate.net) have demonstrated the formation of stable host-guest complexes. rsc.org The binding affinity is influenced by the nature of the substituent on the piperidinium nitrogen. The order of the magnitude of the cucurbituril (B1219460) host–guest stability constants generally follows the trend in the hydrophobicity of the quaternary ammonium (B1175870) cations. rsc.org It is therefore anticipated that the phenoxymethyl group in this compound would contribute significantly to the stability of its inclusion complex with CB researchgate.net.

Calixarenes, another class of macrocyclic hosts, can also engage in complexation with piperidinium salts. nih.govnih.gov The binding is often facilitated by electrostatic interactions between the cationic guest and anionic groups on the calixarene (B151959) rim, as well as by CH-π interactions between the piperidinium ring and the aromatic walls of the calixarene. nih.gov

Guest MoleculeMacrocyclic HostBinding Constant (K)
1-methyl-4-ethynyl-4-hydroxypiperidineβ-cyclodextrinNot specified
N-methylpiperidinium derivativesCucurbit researchgate.neturilVaries with substituent
Cationic proteinsSulfonato-calix queensu.caareneMultisite binding observed

Self-Assembly and Formation of Supramolecular Architectures

The self-assembly of amphiphilic molecules into ordered supramolecular structures is a fundamental process in creating functional nanomaterials. While specific research on the self-assembly of this compound is limited, its molecular structure suggests a propensity for such behavior. The combination of a polar piperidinium headgroup and a nonpolar phenoxymethyl tail imparts an amphiphilic character to the molecule.

In aqueous solutions, such amphiphiles can self-assemble to minimize the unfavorable interactions between the hydrophobic tails and water molecules. This can lead to the formation of various supramolecular architectures, such as micelles, vesicles, or even more complex liquid crystalline phases. The nature of the self-assembled structure is dependent on factors like concentration, temperature, and the presence of additives.

The principles of ionic self-assembly, where electrostatic interactions play a crucial role, are also relevant. The cationic piperidinium headgroup can interact with anionic species to form ion pairs, which can then organize into larger assemblies. This approach has been used to create complex supramolecular materials from various ionic components.

Development and Characterization of Piperidinium-Based Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as designer solvents and catalysts due to their unique properties, such as low volatility, high thermal stability, and tunable physicochemical characteristics. Piperidinium-based cations are attractive components for ILs due to their chemical stability.

The synthesis of piperidinium-based ILs typically involves a two-step process:

Quaternization: A tertiary amine, such as a substituted piperidine (B6355638), is reacted with an alkyl halide to form the quaternary ammonium salt (the piperidinium cation with a halide anion).

Anion Exchange (Metathesis): The halide anion is then exchanged with a different anion to impart specific properties to the IL. This is often achieved by reacting the piperidinium halide with a metal salt of the desired anion.

While the synthesis of an ionic liquid specifically from this compound has not been detailed in available literature, the general synthetic routes are well-established for other piperidinium derivatives. mdpi.com The choice of the anion is critical in determining the properties of the resulting IL, such as its viscosity, miscibility with other solvents, and electrochemical stability.

Piperidinium CationAnionMelting Point (°C)
N-butyl-N-methylpiperidiniumBromide>100
N-octyl-N-methylpiperidiniumBromide>100
N-butyronitrile-N-methylpiperidiniumbis(fluorosulfonyl)imideNot specified

Data for representative piperidinium-based IL precursors and ILs from literature. rsc.org

Piperidinium-based ionic liquids have been explored as environmentally benign reaction media and catalysts in various organic transformations. nih.govresearchgate.net Their non-volatile nature simplifies product separation and allows for catalyst recycling. The acidic or basic character of the ionic liquid can be tuned by the choice of the cation and anion, enabling their use as catalysts.

For instance, Brønsted acidic ionic liquids, such as those with a hydrogen sulfate (B86663) anion, have been used to catalyze multi-component reactions. nih.gov Lewis acidic ionic liquids, formed by the complexation of the piperidinium halide with a Lewis acid like aluminum chloride, have shown high catalytic activity in alkylation reactions. researchgate.net An ionic liquid based on 4-(Phenoxymethyl) piperidinium could potentially serve as a phase transfer catalyst or as a reaction medium, with the phenoxymethyl group possibly influencing the solubility of reactants and products.

The capture of carbon dioxide (CO2) is a critical technology for mitigating climate change, and ionic liquids are being investigated as promising solvents for this purpose. researchgate.netnih.gov The mechanism of CO2 capture by ILs can be either physical absorption, based on the solubility of CO2 in the liquid, or chemical absorption, involving the formation of a chemical bond between CO2 and the IL.

While specific data for 4-(Phenoxymethyl) piperidinium-based ILs in CO2 capture is not available, research on other ionic liquids provides insights into the factors governing their performance. The basicity of the anion plays a crucial role in the chemical absorption of CO2. Functionalization of the cation with groups that can interact with CO2, such as amine groups, can also enhance capture capacity. An IL derived from 4-(Phenoxymethyl) piperidinium would likely exhibit physical absorption of CO2, and its efficiency would depend on factors such as the free volume within the liquid and the nature of the anion.

Integration into Hybrid Organic-Inorganic Materials and Crystal Engineering

In crystal engineering, this compound can be used as a building block to construct crystalline solids with desired architectures and properties. The formation of hydrogen bonds between the piperidinium cation and the chloride anion, as well as with other components in the crystal lattice, can be used to control the packing of the molecules in the solid state. The phenoxymethyl group can participate in π-π stacking interactions, further influencing the crystal structure.

Organic-inorganic hybrid perovskites have emerged as a class of materials with exceptional optoelectronic properties. While the archetypal perovskite structure is based on smaller organic cations, larger cations like piperidinium can lead to the formation of lower-dimensional perovskitoid structures, such as one-dimensional chains or two-dimensional layers of metal halide octahedra.

Although specific research on perovskitoids incorporating 4-(Phenoxymethyl) piperidinium is not widely reported, studies on piperidinium manganese chloride have shown the formation of a one-dimensional perovskitoid structure. The size and shape of the organic cation are critical in determining the dimensionality of the resulting inorganic framework. The bulky phenoxymethyl group in this compound would likely favor the formation of such lower-dimensional structures.

Future Directions and Emerging Research Avenues for 4 Phenoxymethyl Piperidinium Chloride

Exploration of Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

The synthesis of complex piperidines is moving beyond traditional batch methods towards more efficient and selective technologies. Photoredox catalysis and flow chemistry represent two prominent frontiers.

Photoredox Catalysis: This technique uses visible light to initiate potent chemical reactions under mild conditions. researchgate.net For piperidine (B6355638) derivatives, photoredox catalysis enables direct C(sp³)–H functionalization, a challenging transformation that allows for the modification of the piperidine ring without pre-functionalization. nih.govsnnu.edu.cn Research has demonstrated the highly diastereoselective α-amino C–H arylation of complex piperidine derivatives using iridium-based photoredox catalysts. nih.gov This method proceeds through the formation of a radical cation on the piperidine nitrogen, followed by C-H arylation and subsequent epimerization to yield the most thermodynamically stable isomer. nih.gov This approach is significant as it can be applied to late-stage functionalization, modifying complex molecules to rapidly generate analogues. researchgate.net

Flow Chemistry: The synthesis of piperidine derivatives in electrochemical flow microreactors is an emerging area. researchgate.net Electroreductive cyclization of imines with terminal dihaloalkanes in a flow system has been shown to produce piperidines efficiently. researchgate.net The large surface-area-to-volume ratio in microreactors enhances the rate of reaction at the cathode. researchgate.net This methodology offers improved yields and scalability compared to conventional batch reactions, allowing for the preparative-scale synthesis of piperidines through continuous electrolysis. researchgate.net

Table 1: Comparison of Advanced Synthetic Methodologies for Piperidine Derivatives
MethodologyKey PrincipleAdvantages for 4-(Phenoxymethyl) piperidinium (B107235) chloride SynthesisRelevant Findings
Photoredox CatalysisVisible light-induced single-electron transfer (SET) to generate radical intermediates.Mild reaction conditions; high functional group tolerance; enables late-stage C–H functionalization.Achieves high diastereoselectivity in α-amino C–H arylation of substituted piperidines. nih.gov
Flow ChemistryContinuous processing of reagents in microreactors with precise control over parameters.Enhanced reaction efficiency; improved safety and scalability; potential for automation.Electroreductive cyclization in flow microreactors provides good yields and supports preparative-scale synthesis. researchgate.net

Development of In Situ Spectroscopic Characterization Techniques during Synthesis

Understanding reaction mechanisms and kinetics in real-time is crucial for process optimization and control. In situ spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy, are becoming indispensable tools for monitoring the synthesis of complex molecules like piperidines. mdpi.comnih.gov

The use of attenuated total reflection (ATR) probes allows FTIR spectrometers to be inserted directly into a reaction vessel, providing a continuous stream of data on the concentration of reactants, intermediates, and products. mdpi.com This technique, often referred to as ReactIR, has been successfully applied to monitor the lithiation of N-Boc-piperidine, a key step in many synthetic routes. nih.govacs.org In situ IR monitoring has revealed crucial mechanistic details, such as the rotational dynamics of the Boc-protecting group after lithiation, which directly impacts reaction yield and selectivity. acs.org For the synthesis of 4-(Phenoxymethyl) piperidinium chloride, this technology could be used to precisely determine reaction endpoints, identify the formation of transient intermediates, and optimize parameters like temperature and addition rates without the need for offline sampling and analysis. mdpi.com

Integration of Machine Learning and AI in Synthetic Route Design and Optimization

The design and optimization of synthetic routes are being revolutionized by machine learning (ML) and artificial intelligence (AI). beilstein-journals.orgchemrxiv.org These computational tools can analyze vast datasets of chemical reactions to predict optimal conditions, thereby accelerating the development process. nih.gov

For a target molecule like this compound, ML models can predict suitable catalysts, reagents, and solvents. beilstein-journals.org Global models, trained on comprehensive databases like Reaxys, can provide initial suggestions for reaction conditions based on the desired transformation. beilstein-journals.org Subsequently, local models can be used to fine-tune specific parameters for a given reaction family to maximize yield and selectivity. chemrxiv.orgnih.gov Recent work has focused on developing ML models that predict not just a single set of conditions but a range of viable alternatives, giving chemists more flexibility. beilstein-journals.org This data-driven approach moves beyond chemical intuition and trial-and-error, enabling a more systematic and efficient exploration of the chemical space to find the most effective and sustainable synthetic pathways. rsc.org

Further Elucidation of Solid-State Phenomena and Polymorphism

The solid-state structure of a chemical compound dictates its physical properties. For piperidinium salts, polymorphism—the ability to exist in multiple crystal forms—is a critical area of study. While specific studies on this compound are limited, extensive research on the closely related analogue, bis(4-methyl-piperidinium) tetra-chlorido-aurate(III) chloride, provides significant insight into the potential solid-state behavior. nih.govresearchgate.net

This analogue has been shown to exist in at least three distinct polymorphs (2a, 2b, and 2c), each with a unique crystal packing arrangement. nih.govresearchgate.net These arrangements are governed by a combination of hydrogen bonds, halogen bonds, and other non-covalent interactions. A common feature is the formation of chains where the 4-methyl-piperidinium cations are linked by chloride anions. nih.gov These cation/chloride chains then interact with the complex [AuCl₄]⁻ anions to form larger superstructures, such as layers or one-dimensional polymers. nih.govresearchgate.net The study of such phenomena is crucial as different polymorphs can exhibit different solubility, stability, and bioavailability, which are key considerations in pharmaceutical development.

Table 2: Crystallographic Data for Polymorphs of the Analogue Bis(4-methyl-piperidinium) tetra-chlorido-aurate(III) chloride nih.govresearchgate.net
PolymorphCrystal SystemSpace GroupKey Structural Feature
2aMonoclinicP2₁/cChains of cations and chloride ions connect to chains of tetra-chlorido-aurate ions, forming a layer structure.
2bMonoclinicP2/cCation/chloride chains connect with chains of tetra-chlorido-aurate and chloride anions to form a different layer structure.
2cTriclinicP1Cation/chloride chains are linked by tetra-chlorido-aurates to form one-dimensional polymers.

Novel Applications in Functional Materials Design

While piperidine derivatives are well-established in pharmaceuticals, their unique structures are finding new applications in the design of functional materials. nih.govnih.gov Piperidinium salts, including this compound, are being explored as versatile components in several advanced material systems.

Ionic Liquids: Piperidinium salts are a significant class of ionic liquids—salts that are liquid at or near room temperature. alfa-chemistry.com Compared to other ionic liquids, those based on piperidinium often exhibit lower viscosity and higher conductivity. alfa-chemistry.com These properties make them attractive for use as electrolytes in energy storage devices, such as lithium-ion batteries. Their negligible vapor pressure and good thermal stability can improve battery safety compared to conventional volatile organic carbonate electrolytes. alfa-chemistry.com

Herbicidal Ionic Liquids (HILs): The structure of the piperidinium cation can be tailored to create HILs with specific surface properties. acs.org In these materials, the piperidinium cation acts as a surface-active agent, influencing the wettability and adhesion of droplets on plant surfaces, while the anion provides the herbicidal activity. acs.org This dual-function design can lead to more effective and efficient agricultural formulations.

Perovskite Optoelectronics: Alkylammonium chlorides, including simple piperidinium chloride, are used as components in the fabrication of perovskite solar cells and other optoelectronic devices. greatcellsolarmaterials.com These organic cations can be incorporated into the perovskite crystal structure to tune its electronic properties, improve stability, and enhance device performance.

Q & A

Q. What are the standard synthetic routes for 4-(Phenoxymethyl) piperidinium chloride, and what are the critical reaction parameters?

The synthesis typically involves a quaternization reaction between 4-(phenoxymethyl)piperidine and methyl chloride or a benzyl halide derivative under controlled conditions. Key steps include:

  • SN2 alkylation : Reacting the tertiary amine (piperidine derivative) with an alkyl halide (e.g., benzyl chloride) in a polar aprotic solvent (e.g., dichloromethane) at room temperature .
  • Acidification : Treating the product with hydrochloric acid to form the hydrochloride salt. Critical parameters include reaction time (12–24 hours), solvent choice (to avoid side reactions), and stoichiometric control of the alkylating agent to minimize byproducts. Purification often involves recrystallization or column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the quaternary ammonium structure and substituent placement (e.g., phenoxymethyl group integration at δ 4.3–4.5 ppm for –CH2–) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M-Cl]+ ion for the cationic form).
  • Elemental Analysis : Confirms stoichiometry of C, H, N, and Cl.
  • X-ray Diffraction (XRD) : For crystalline derivatives, XRD provides definitive structural proof .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

  • Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to its ionic nature; poorly soluble in nonpolar solvents (hexane, ether).
  • Stability : Stable at room temperature in dry conditions. However, in alkaline solutions (pH > 9), the piperidinium cation may degrade via Hofmann elimination, forming alkenes and secondary amines. Stability testing under varying pH and temperature is recommended .

Advanced Research Questions

Q. How does the chemical stability of this compound compare to other piperidinium derivatives in harsh environments?

  • Degradation Pathways : Under strong alkaline conditions (e.g., 1M KOH at 80°C), degradation occurs via β-hydrogen elimination, producing 4-vinylpiperidine and phenol derivatives. This is confirmed by 1H NMR (disappearance of –CH2–O– signals) and GC-MS (detection of volatile alkenes) .
  • Comparative Stability : Electron-donating substituents (e.g., methyl groups) on the piperidinium ring enhance stability by reducing electrophilicity at the β-carbon. For example, N-methyl-piperidinium derivatives show 30% slower degradation than non-substituted analogs .

Q. What strategies can mitigate degradation during long-term storage or application in aqueous systems?

  • Structural Modifications : Introduce electron-donating groups (e.g., –OCH3) at the para position of the phenoxymethyl group to stabilize the cation.
  • Formulation Additives : Use buffering agents (e.g., citrate-phosphate buffers) to maintain pH < 7 and chelators (e.g., EDTA) to sequester metal ions that catalyze degradation .
  • Lyophilization : Store as a lyophilized powder to minimize hydrolytic degradation .

Q. How does this compound interact with biological targets, such as ion channels or enzymes?

  • Mechanistic Insights : The compound’s quaternary ammonium group may act as a competitive inhibitor for acetylcholinesterase (AChE) by mimicking the cationic transition state of acetylcholine.
  • Experimental Validation : Use enzyme inhibition assays (e.g., Ellman’s method) with IC50 determination. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to AChE’s catalytic site .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Data Reconciliation : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme assays).
  • Control Experiments : Test for off-target effects (e.g., cytotoxicity via MTT assay) and batch-to-batch variability in compound purity (HPLC analysis ≥98%).
  • Meta-Analysis : Compare studies with similar experimental conditions (pH, temperature, cell lines) to isolate confounding variables .

Methodological Guidance

Q. What protocols are recommended for optimizing reaction yields in large-scale synthesis?

  • Stepwise Optimization : Use Design of Experiments (DoE) to assess factors like temperature (20–50°C), solvent (DMF vs. acetonitrile), and molar ratios (1:1 to 1:1.2 amine:alkylating agent).
  • Catalysis : Add a catalytic amount of KI (0.1 equiv) to enhance alkylation efficiency via the Finkelstein reaction .

Q. How can researchers characterize degradation products when stability data is inconsistent?

  • Accelerated Stability Testing : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS/MS.
  • Isolation Techniques : Use preparative HPLC to isolate degradation byproducts for structural elucidation (NMR, IR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.